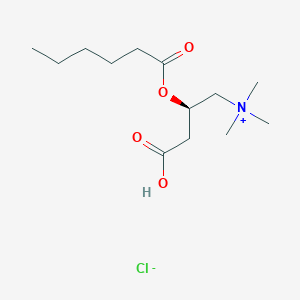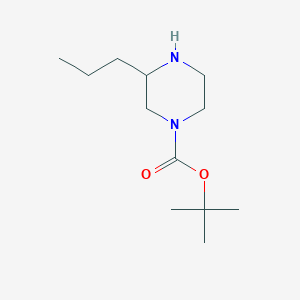
Chlorure d’hexanoyl-L-carnitine
Vue d'ensemble
Description
L'hexanoïl-L-carnitine (chlorure) est un acylcarnitine à chaîne moyenne, connue pour son rôle dans le transport des acides gras vers les mitochondries pour la β-oxydation . Ce composé est également appelé Caproyl-L-Carnitine, L-Caproylcarnitine, CAR 6:0, C6:0 Carnitine, L-Carnitine caproyl ester, L-Carnitine hexanoyl ester et L-Hexanoylcarnitine . C'est un dérivé de la L-carnitine, qui est essentielle pour la production d'énergie dans les cellules.
Applications De Recherche Scientifique
L'hexanoïl-L-carnitine (chlorure) a des applications diverses en recherche scientifique :
Biologie : Elle joue un rôle dans l'étude du métabolisme des acides gras et de la fonction mitochondriale.
5. Mécanisme d'action
L'hexanoïl-L-carnitine (chlorure) facilite le transport des acides gras dans les mitochondries, où ils subissent une β-oxydation pour produire de l'énergie. Ce processus implique la conversion des acides gras en dérivés d'acyl-CoA, qui sont ensuite transportés à travers la membrane mitochondriale par les enzymes acyltransférases de la carnitine . Les cibles moléculaires du composé comprennent la carnitine palmitoyltransférase I (CPT1) et la carnitine palmitoyltransférase II (CPT2), qui sont des enzymes clés dans la voie de navette de la carnitine .
Mécanisme D'action
Target of Action
Hexanoyl-L-carnitine chloride is a medium-chain acylcarnitine . It primarily targets the carnitine-acylcarnitine translocase and the OCTN2 transporter . These targets play a crucial role in the transport of L-carnitine and acylcarnitines across the inner mitochondrial membrane, which is essential for the β-oxidation of fatty acids .
Mode of Action
Hexanoyl-L-carnitine chloride interacts with its targets by acting as a substrate. It is transported into the mitochondria via the carnitine-acylcarnitine translocase and OCTN2 transporter . Once inside the mitochondria, it participates in the β-oxidation of fatty acids, which is a metabolic pathway that breaks down fatty acids to produce energy .
Biochemical Pathways
The primary biochemical pathway affected by Hexanoyl-L-carnitine chloride is the β-oxidation of fatty acids . In this pathway, fatty acids are broken down into two-carbon units that form acetyl-CoA, which is then used in the citric acid cycle to produce energy . The action of Hexanoyl-L-carnitine chloride in this pathway helps maintain energy homeostasis in the body .
Pharmacokinetics
It is known that the compound has a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines
Result of Action
The action of Hexanoyl-L-carnitine chloride results in the production of energy through the β-oxidation of fatty acids . This is crucial for maintaining energy homeostasis in the body . A mutation in the gene coding for carnitine-acylcarnitine translocase or the octn2 transporter can cause a carnitine deficiency, resulting in poor intestinal absorption of dietary l-carnitine, its impaired reabsorption by the kidney, and consequently, increased urinary loss of l-carnitine .
Action Environment
The action of Hexanoyl-L-carnitine chloride is influenced by various environmental factors. For instance, the ionic nature of L-carnitine causes a high water solubility, which decreases with increasing chain length of the ester group in the acylcarnitines . Therefore, the distribution of L-carnitine and acylcarnitines in various organs is defined by their function and their physico-chemical properties
Analyse Biochimique
Biochemical Properties
Hexanoyl-L-carnitine chloride is involved in the transport of fatty acids across the mitochondrial membrane. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport into the mitochondria . Additionally, hexanoyl-L-carnitine chloride interacts with carnitine-acylcarnitine translocase (CACT), facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .
Cellular Effects
Hexanoyl-L-carnitine chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . By activating AMPK, hexanoyl-L-carnitine chloride enhances fatty acid oxidation and reduces lipid accumulation in cells . Furthermore, it affects the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1A (CPT1A) .
Molecular Mechanism
At the molecular level, hexanoyl-L-carnitine chloride exerts its effects through binding interactions with specific biomolecules. It binds to CPT1 and CPT2, facilitating the formation of acyl-carnitines and their transport into the mitochondria . Additionally, hexanoyl-L-carnitine chloride can inhibit the activity of acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation . This compound also influences gene expression by activating transcription factors such as PPARα, which regulates the expression of genes involved in fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexanoyl-L-carnitine chloride can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that hexanoyl-L-carnitine chloride can have sustained effects on cellular function, including enhanced fatty acid oxidation and reduced lipid accumulation . Prolonged exposure to high concentrations of hexanoyl-L-carnitine chloride may lead to cellular toxicity and impaired mitochondrial function .
Dosage Effects in Animal Models
The effects of hexanoyl-L-carnitine chloride in animal models are dose-dependent. Low to moderate doses of the compound have been shown to enhance fatty acid oxidation and improve metabolic health . High doses of hexanoyl-L-carnitine chloride can lead to adverse effects, including hepatotoxicity and mitochondrial dysfunction . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Hexanoyl-L-carnitine chloride is involved in several metabolic pathways, including fatty acid β-oxidation and the carnitine shuttle . It interacts with enzymes such as CPT1, CPT2, and CACT, facilitating the transport of fatty acids into the mitochondria for oxidation . Additionally, hexanoyl-L-carnitine chloride can influence metabolic flux by modulating the activity of key regulatory enzymes, such as AMPK and ACC . These interactions contribute to the overall regulation of lipid metabolism and energy homeostasis.
Transport and Distribution
Within cells, hexanoyl-L-carnitine chloride is transported and distributed by specific transporters and binding proteins. It is taken up by cells through the organic cation transporter (OCTN2), which facilitates the transport of carnitine and acyl-carnitines across the plasma membrane . Once inside the cell, hexanoyl-L-carnitine chloride can be distributed to various organelles, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of hexanoyl-L-carnitine chloride within cells are influenced by factors such as cellular energy status and the availability of transporters .
Subcellular Localization
Hexanoyl-L-carnitine chloride is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . It is transported into the mitochondria via the carnitine shuttle system, which involves the coordinated action of CPT1, CPT2, and CACT . Within the mitochondria, hexanoyl-L-carnitine chloride is involved in the β-oxidation of fatty acids, contributing to the production of acetyl-CoA and the generation of ATP . The subcellular localization of hexanoyl-L-carnitine chloride is essential for its metabolic functions and overall cellular energy homeostasis.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'hexanoïl-L-carnitine (chlorure) peut être synthétisée par l'estérification de la L-carnitine avec l'acide hexanoïque. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane . La réaction est réalisée dans des conditions anhydres pour éviter l'hydrolyse de la liaison ester.
Méthodes de production industrielle : En milieu industriel, la production de l'hexanoïl-L-carnitine (chlorure) peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. Le processus comprend la purification du produit par cristallisation ou chromatographie pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : L'hexanoïl-L-carnitine (chlorure) subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former des acides carboxyliques.
Réduction : Les réactions de réduction peuvent la convertir en alcools.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'ion chlorure par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Les nucléophiles comme les ions hydroxyde (OH⁻) et les amines sont couramment utilisés.
Principaux produits :
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés de la carnitine substitués.
Comparaison Avec Des Composés Similaires
L'hexanoïl-L-carnitine (chlorure) est comparée à d'autres acylcarnitines telles que :
Octanoyl-L-carnitine : Une acylcarnitine à huit carbones ayant des fonctions métaboliques similaires.
Décanoyl-L-carnitine : Une acylcarnitine à dix carbones utilisée dans des études métaboliques similaires.
Unicité : L'hexanoïl-L-carnitine (chlorure) est unique en raison de sa longueur de chaîne spécifique, qui influence sa solubilité et ses propriétés de transport. Elle est particulièrement efficace dans les études relatives au métabolisme des acides gras à chaîne moyenne .
Liste de composés similaires :
- Octanoyl-L-carnitine
- Décanoyl-L-carnitine
- Dodécanoyl-L-carnitine
Propriétés
IUPAC Name |
[(2R)-3-carboxy-2-hexanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHGTKVOSRYXOK-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)









